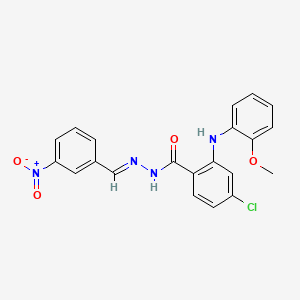![molecular formula C6H6Cl8O B14445665 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane CAS No. 73637-23-7](/img/structure/B14445665.png)
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is a chlorinated hydrocarbon compound. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used in various industrial applications, including as a solvent and in the production of wood stains and varnishes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane can be synthesized through a two-step addition reaction of acetylene with chlorine, which primarily produces 1,1,2,2-tetrachloroethane. The reaction steps are as follows :
-
Step 1: : Acetylene reacts with chlorine to form dichloroethene. [ \text{C}_2\text{H}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2 ]
-
Step 2: : Dichloroethene reacts with chlorine to form tetrachloroethane. [ \text{C}_2\text{H}_2\text{Cl}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_4 ]
Alternatively, it can be obtained directly by chlorination of 1,1,2-trichloroethane : [ \text{CHCl}_2\text{CH}_2\text{Cl} + \text{Cl}_2 \rightarrow \text{CCl}_3\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct chlorination of ethylene or ethane, utilizing catalytic processes to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated alcohols and acids, while reduction can yield less chlorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane has several scientific research applications:
Chemistry: Used as a solvent in various chemical reactions and processes.
Medicine: Investigated for its potential use in pharmaceuticals and as a model compound for studying chlorinated hydrocarbons.
Industry: Utilized in the production of wood stains, varnishes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane involves its interaction with cellular components. It is absorbed through passive diffusion and distributed throughout the body. It can induce genetic recombination and aneuploidy in certain organisms . The molecular targets and pathways involved include DNA and cellular enzymes that mediate these genetic changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar chlorinated hydrocarbon with different physical and chemical properties.
1,1,1,2-Tetrachloroethane: An isomer with distinct industrial applications.
Tetrachloro-1,1-difluoroethane: A compound with similar chlorination but additional fluorine atoms.
Uniqueness
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is unique due to its specific structure, which imparts distinct chemical reactivity and industrial applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility.
Eigenschaften
CAS-Nummer |
73637-23-7 |
|---|---|
Molekularformel |
C6H6Cl8O |
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
1,1,1,2-tetrachloro-2-(1,1,1,2-tetrachloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c1-3(7,5(9,10)11)15-4(2,8)6(12,13)14/h1-2H3 |
InChI-Schlüssel |
CFRWGANNSOAINS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(Cl)(Cl)Cl)(OC(C)(C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


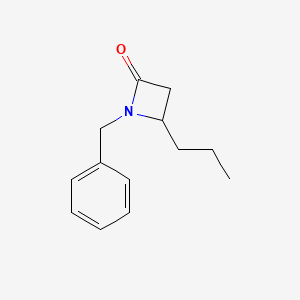
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)

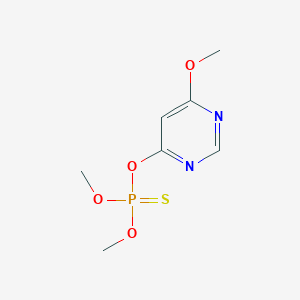
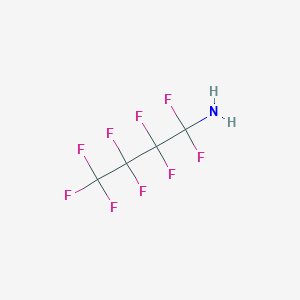
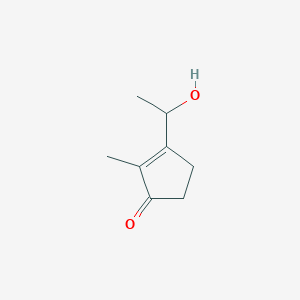

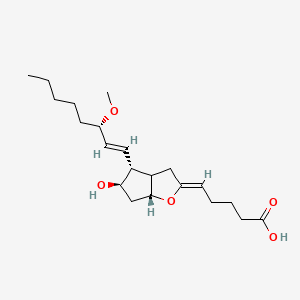
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
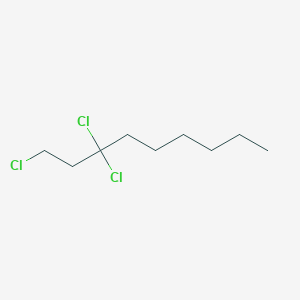
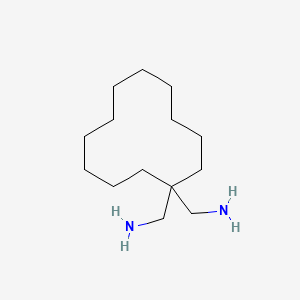
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
